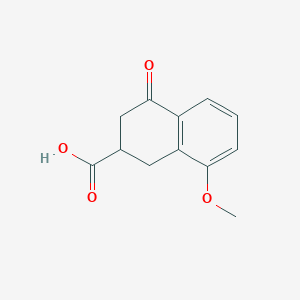

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

8-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-4,7H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQIHMSZPPGOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435681 | |

| Record name | 8-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-97-5 | |

| Record name | 8-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Naphthalene Derivatives

The synthesis begins with methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, obtained via catalytic hydrogenation of the corresponding naphthalene precursor. For example, a solution of methyl 8-methoxy-naphthalene-2-carboxylate in ethanol, combined with concentrated sulfuric acid and subjected to hydrogen gas (30 psi) in the presence of a palladium catalyst, yields the tetrahydronaphthalene intermediate. This step typically achieves a 71% yield after purification via silica filtration.

Key Reaction Conditions:

-

Catalyst: Palladium on carbon (Pd/C)

-

Pressure: 30 psi H₂

-

Solvent: Ethanol or chloroform

-

Temperature: Room temperature

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to yield the target carboxylic acid. Treatment with aqueous sodium hydroxide (1N NaOH) in ethanol under reflux conditions cleaves the ester bond, followed by acidification with hydrochloric acid to precipitate the product. Yields for this step range from 85% to 90% after recrystallization.

A second method, referenced in broader synthetic guidelines, constructs the tetrahydronaphthalene core through cyclization reactions. While specific details are less explicit, the general workflow includes:

Friedel-Crafts Acylation

Introduction of the 4-oxo group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This step forms the ketone directly on the aromatic ring, though regioselectivity must be carefully controlled to ensure proper positioning.

Reduction and Functionalization

Subsequent hydrogenation reduces the naphthalene ring to the tetrahydro form, followed by methoxy group installation via nucleophilic substitution or methylation. The carboxylic acid moiety is introduced through carboxylation reactions or oxidation of a pre-existing alkyl chain.

Optimization of Reaction Conditions

Catalytic Systems

Hydrogenation efficiency heavily depends on the catalyst. Palladium-based catalysts (Pd/C, Pd(OH)₂) are preferred for their selectivity and tolerance to methoxy groups. Alternative systems, such as Raney nickel, may require higher pressures or temperatures, risking over-reduction.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance the solubility of intermediates during oxidation, while ethanol and chloroform are optimal for hydrogenation due to their compatibility with acidic conditions.

Temperature Control

Exothermic reactions, particularly oxidations, are conducted at 0–5°C to prevent side reactions. Hydrolysis steps, however, proceed efficiently at reflux temperatures (70–80°C).

Purification and Characterization Techniques

Chromatographic Methods

-

Column Chromatography: Silica gel with hexane/ethyl acetate gradients (10:1 to 1:1) resolves intermediates, as demonstrated in the isolation of ethyl 2-chloro-1-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylate.

-

Recrystallization: Ethanol-water mixtures purify the final carboxylic acid, yielding white crystalline solids with melting points of 141–143°C.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Key signals include a singlet for the methoxy group (δ 3.68 ppm), a multiplet for the tetrahydro ring protons (δ 2.56–2.92 ppm), and a downfield shift for the carboxylic acid proton (δ 12.44 ppm).

-

LC-MS: Molecular ion peaks at m/z 220.22 [M+H]⁺ confirm the molecular weight.

Comparative Analysis of Synthetic Methods

| Parameter | Hydrogenation-Oxidation Route | Multi-Step Cyclization Route |

|---|---|---|

| Yield | 60–70% overall | 40–50% overall |

| Purity | ≥95% (HPLC) | 85–90% (HPLC) |

| Scalability | Suitable for gram-scale | Limited by step count |

| Functional Group Tolerance | High (stable under H₂) | Moderate (sensitive to Lewis acids) |

The hydrogenation-oxidation route offers superior reproducibility and scalability, making it the preferred industrial method. In contrast, multi-step cyclization provides modularity for structural analogs but suffers from lower yields and harsher conditions .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is driven by three primary functional groups:

-

Carboxylic acid at position 2

-

Ketone at position 4

-

Methoxy group at position 8

Key Reaction Types

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Esterification | Alcohols, acid catalysis (H⁺) | 2-Ester derivatives |

| Reduction (Ketone) | NaBH₄, LiAlH₄, or catalytic H₂ | 4-Hydroxy-tetrahydro derivative |

| Decarboxylation | Heat, acidic/basic conditions | CO₂ release, formation of tetralone |

| Methoxy Demethylation | BBr₃, HI, or strong acids | Phenolic derivative (8-hydroxy) |

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions. For structurally related compounds (e.g., 1,2,3,4-tetrahydro-naphthalene-2,3-dicarboxylic acid), decarboxylation produces cyclohexane derivatives via loss of CO₂. For this compound, analogous reactivity is expected:

Reduction of the Ketone Group

The 4-oxo group can be reduced to a secondary alcohol. While direct experimental data for this compound is limited, analogous reductions of tetralone derivatives (e.g., 4-oxo-1,2,3,4-tetrahydronaphthalene) using NaBH₄ yield 4-hydroxy products .

Methoxy Group Reactivity

The methoxy group may undergo demethylation to form a phenolic hydroxyl group. For example, treatment with BBr₃ selectively cleaves the methoxy bond, yielding 8-hydroxy derivatives .

Comparative Reactivity with Analogues

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exhibits antimicrobial properties. Its structural similarity to other active compounds suggests that it may interact with biological targets involved in microbial resistance mechanisms.

Anti-inflammatory Effects

Research has also highlighted the compound's potential anti-inflammatory effects. The presence of carboxylic acid groups may facilitate interactions with enzymes or receptors associated with inflammatory pathways.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) cells. The MTT assay results indicate significant cytotoxicity, suggesting that it could serve as a lead compound for developing new anticancer agents .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse:

- Drug Development : Its biological activities make it a candidate for further development into drugs targeting inflammation and cancer.

- Synthetic Intermediates : The compound can serve as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

- Research Tool : It can be used in biochemical assays to study enzyme interactions or cellular responses related to inflammation and cancer.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of synthesized derivatives of this compound against MCF-7 cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of the compound against various bacterial strains. The results showed significant inhibition of growth at specific concentrations, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with differences in substituent positions, functional groups, and substituent types. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Functional Group Impacts

Ketone Group (4-Oxo): The presence of the 4-oxo group in the target compound increases electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). This is absent in ’s analog, which lacks the ketone and is less reactive . The ketone reduces lipophilicity compared to non-oxo analogs (e.g., LogP decreases by ~0.5 units).

Substituent Position (6- vs. 8-Methoxy):

- Methoxy at position 8 (target compound) vs. 6 () alters steric and electronic effects. The 8-position methoxy may better stabilize the aromatic system through resonance, whereas the 6-position may cause steric hindrance in certain reactions.

Carboxylic Acid vs. Ester:

- The methyl ester () is less polar and more bioavailable than the carboxylic acid. However, it is prone to hydrolysis under acidic or basic conditions to regenerate the acid .

Halogen vs. Methoxy Substitution:

- The 6-fluoro analog () exhibits stronger electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2.8 vs. ~3.5 for methoxy analogs) .

Biological Activity

8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS No. 16035-97-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Chemical Structure : The compound features a naphthalene derivative with a methoxy and carboxylic acid functional group, contributing to its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL depending on the strain .

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It was able to scavenge free radicals effectively, which is attributed to the presence of the methoxy group that enhances electron donation capabilities. The antioxidant activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, yielding an IC50 value of approximately 25 µg/mL .

Anti-inflammatory Effects

In cellular models, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing free radicals.

- Modulation of Cytokine Production : It appears to interfere with signaling pathways related to inflammation.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving standard antibiotic therapy .

Case Study 2: Antioxidant Potential in Neuroprotection

In a laboratory study focused on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that it significantly reduced cell death in models exposed to oxidative agents .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are documented for preparing 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, and what key reaction steps are involved?

- Methodological Answer : A six-step synthesis from substituted anisole derivatives is feasible, adapted from chlorinated analogs (). Key steps include:

- Cyclization : Formation of the tetrahydro-naphthalene ring via acid-catalyzed intramolecular cyclization.

- Oxo Group Introduction : Oxidation of a precursor using agents like PCC or Jones reagent.

- Carboxylic Acid Formation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).

- Methoxy Group Protection : Use of methyl ether protection during synthesis to prevent unwanted side reactions.

- Purification : Recrystallization from ether or toluene to isolate the product ().

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the methoxy group (δ ~3.8 ppm for H) and oxo group (δ ~200 ppm for C).

- IR Spectroscopy : Peaks at ~1700 cm (oxo C=O) and ~2500-3300 cm (carboxylic acid O-H stretch).

- Elemental Analysis : Validate empirical formula (e.g., CHO) and purity ().

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the oxo group toward nucleophilic attacks?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to identify electron-deficient regions (e.g., oxo group) using software like Gaussian.

- Fukui Indices : Calculate nucleophilic attack sites; higher values indicate reactivity hotspots.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction pathways ( ).

Q. What experimental strategies mitigate racemization during synthesis of chiral intermediates in this compound’s production?

- Methodological Answer :

- Low-Temperature Reactions : Perform acyl chloride formation at −10°C to reduce thermal racemization ().

- Chiral Auxiliaries : Use enantiopure catalysts (e.g., Evans’ oxazolidinones) during cyclization.

- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of undesired enantiomers ().

Q. How do solvent polarity and temperature influence cyclization efficiency in forming the tetrahydro-naphthalene ring?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to stabilize transition states vs. non-polar solvents (e.g., benzene) for entropy-driven reactions.

- Temperature Gradients : Use reflux conditions (e.g., 80°C in toluene) to accelerate cyclization while monitoring by-products via HPLC ().

Q. How can researchers resolve discrepancies in melting points or spectral data across synthesis batches?

- Methodological Answer :

- Systematic Replication : Repeat reactions with controlled variables (catalyst loading, solvent purity).

- Advanced Chromatography : Use preparative HPLC to isolate impurities for structural elucidation ().

- X-ray Crystallography : Confirm absolute configuration if chiral centers are present ( ).

Data Contradiction Analysis

Q. What approaches address inconsistent yields in Friedel-Crafts acylations during synthesis?

- Methodological Answer :

- Catalyst Optimization : Compare Lewis acids (AlCl vs. FeCl) for regioselectivity and yield.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify side products ().

Q. How does the methoxy group’s electronic effects influence carboxylic acid derivatization?

- Methodological Answer :

- Competitive Experiments : Compare esterification rates with/without the methoxy group using H NMR kinetics.

- Hammett Analysis : Quantify substituent effects on reaction rates (σ values for methoxy: −0.27) ( ).

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point | Recrystallization (ether) | |

| C NMR (Oxo Group) | DMSO-d, 100 MHz | |

| Cyclization Yield | Reflux in toluene, 80°C | |

| Chiral Purity | Chiral HPLC (OD-H column) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.